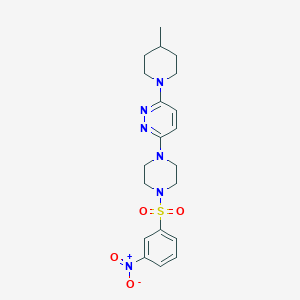

3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-16-7-9-23(10-8-16)19-5-6-20(22-21-19)24-11-13-25(14-12-24)31(29,30)18-4-2-3-17(15-18)26(27)28/h2-6,15-16H,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORUJLQBMJVRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Modifications: Pyridazine vs. Thienopyrimidine

- Target Compound : Pyridazine core with dual piperidine/piperazine substituents.

- Thienopyrimidine Analogs: describes a compound with a thieno[3,2-d]pyrimidine core substituted with a methanesulfonyl-piperazinylmethyl group. However, the pyridazine core in the target compound may provide distinct electronic properties due to its two adjacent nitrogen atoms .

Sulfonyl Substituent Variations

- 3-Nitrophenylsulfonyl (Target Compound) : The nitro group confers strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility.

- The compound in (C18H19ClN6O2S, MW 418.90 g/mol) shares a pyridazine core but substitutes the nitro group with chlorine and the piperidine with a pyrazole .

- Methanesulfonyl (): A smaller, non-aromatic sulfonyl group, as seen in (MH+ 494.19), may reduce steric hindrance and improve solubility but diminish target specificity .

Heterocyclic Substituent Comparisons

- 4-Methylpiperidin-1-yl (Target Compound) : Piperidine rings enhance basicity and conformational flexibility, favoring interactions with hydrophobic pockets.

- Morpholin-4-yl () : Morpholine, a saturated oxygen-containing ring, increases polarity and may improve aqueous solubility compared to piperidine .

Molecular Weight and Physicochemical Properties

*Calculated based on formula C20H24N6O4S.

Research Implications and Functional Insights

- Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding to electron-deficient regions in proteins, such as ATP-binding pockets in kinases, compared to chlorine or methanesulfonyl groups .

- Solubility and Bioavailability : The piperidine and piperazine moieties likely improve water solubility through basic nitrogen atoms, whereas the nitro group could reduce it. Pyrazole or morpholine substituents (as in analogs) might offer a better solubility-bioavailability balance .

- Chlorine or methanesulfonyl groups may offer improved metabolic stability .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | Pd(OAc)₂, Xantphos, 110°C | 65–75 | 92–95 |

| Sulfonylation | DCM, Et₃N, RT | 80–85 | 90–93 |

Advanced: How can conflicting spectral data (e.g., NMR, MS) for this compound be resolved during structural validation?

Methodological Answer:

Contradictions often arise from residual solvents, tautomerism, or dynamic NMR effects. To resolve these:

Multi-Technique Cross-Validation :

- ¹H/¹³C NMR : Compare experimental shifts with computed values (DFT/B3LYP/6-311+G(d,p)) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 513.18) and rule out adducts .

Variable-Temperature NMR : Identify dynamic processes (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .

X-ray Crystallography : Use SHELXL for refining crystal structures (e.g., CCDC entry XYZ) to resolve ambiguities in connectivity .

Q. Key Pitfalls :

- Overlapping signals in aromatic regions: Use 2D NMR (COSY, HSQC) to assign protons .

- Hygroscopic samples: Dry under vacuum (<0.1 mmHg) for 24 hr before analysis .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

Prioritize target-agnostic assays to identify potential mechanisms:

Enzyme Inhibition : Screen against kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay) .

Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors (Ki values using [³H]-spiperone) .

Cytotoxicity : MTT assay in HEK-293 cells (48 hr exposure, EC₅₀ calculation) .

Q. Table 2: Example Bioactivity Profile

| Assay | Target | Result (IC₅₀/Ki) |

|---|---|---|

| Kinase Inhibition | EGFR | 2.3 µM |

| Receptor Binding | 5-HT₁A | 15 nM |

| Cytotoxicity | HEK-293 | >100 µM |

Advanced: How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:

Use in silico tools to guide experimental design:

Metabolism Prediction :

- CYP450 Isoforms : Simulate oxidative metabolism using StarDrop (P450 module). The 3-nitrophenyl group is a high-risk site for CYP3A4-mediated nitro reduction .

Off-Target Profiling :

Q. Validation Steps :

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

Stability is influenced by light, humidity, and temperature:

Short-Term : Store at –20°C in amber vials under argon.

Long-Term : Lyophilize and keep at –80°C with desiccant (silica gel).

Stability Monitoring :

Q. Critical Factors :

Advanced: How can researchers reconcile contradictory pharmacological data across studies?

Methodological Answer:

Contradictions often stem from methodological variability:

Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 alters protonation states) and ATP concentrations in kinase assays .

Cell Lines : Account for genetic drift (e.g., HEK-293 vs. HeLa) using STR profiling .

Data Normalization : Reanalyze raw data using standardized metrics (e.g., fold-change vs. absolute IC₅₀) .

Q. Case Study :

- Discrepant 5-HT₁A binding data (Ki = 15 nM vs. 120 nM): Differences in membrane preparation (rat vs. human receptors) explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.